molecular formula C13H23N3O2S B12637198 tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate

tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate

Cat. No.: B12637198
M. Wt: 285.41 g/mol
InChI Key: UJFJHAVRSBXKRA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate is a high-purity chemical compound supplied for laboratory research use. This molecule features a carbamate-protected amine group linked to a 5-tert-butyl-1,3,4-thiadiazole ring, a heterocycle known for its diverse biological and material properties . With the molecular formula C13H23N3O2S and a molecular weight of 285.406 g/mol , this compound serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group enables researchers to perform selective reactions elsewhere on the molecule and can be readily removed under mild acidic conditions. The 1,3,4-thiadiazole core is a privileged structure in agrochemical and pharmaceutical research, found in compounds with various activities . This combination of a protected amine and a thiadiazole heterocycle makes it a versatile precursor for developing novel molecules, such as lubricant additives or other specialized chemicals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H23N3O2S/c1-12(2,3)10-16-15-9(19-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17)

InChI Key

UJFJHAVRSBXKRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Thiadiazole Formation

The initial step in synthesizing this compound typically involves creating the 1,3,4-thiadiazole ring. This can be achieved through the following general method:

  • Reactants : The synthesis starts with the appropriate hydrazine derivative and a carboxylic acid or thioamide.

  • Reaction Conditions : The reaction is usually carried out in an acidic medium (e.g., hydrochloric acid) at elevated temperatures (around 100°C) to facilitate cyclization.

  • Yield : The yield of the thiadiazole formation can vary but is often reported to be between 60% to 85% depending on the specific reactants and conditions used.

Carbamate Formation

Once the thiadiazole ring is formed, the next step involves attaching the carbamate group:

  • Reactants : This typically involves reacting the thiadiazole derivative with tert-butyl isocyanate or carbamoyl chloride.

  • Reaction Conditions : The reaction is generally conducted in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.

  • Yield : This step can yield upwards of 70% to 90%, depending on purification methods and reactant quality.

Overall Synthesis Scheme

The overall synthesis can be summarized in a flowchart format:

Step Reaction Type Key Reactants Conditions Yield
1 Thiadiazole Formation Hydrazine + Carboxylic Acid/Thioamide HCl, 100°C 60% - 85%
2 Carbamate Formation Thiadiazole + tert-butyl Isocyanate DCM/THF + Base 70% - 90%

Compounds containing thiadiazole rings have been extensively studied for their potential biological activities, including antibacterial and antifungal properties. The incorporation of a carbamate moiety can enhance these effects or introduce new functionalities such as herbicidal activity.

Biological Activity

Research indicates that derivatives of thiadiazoles exhibit various pharmacological properties:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria.

  • Potential anti-inflammatory effects observed in animal models.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can undergo hydrolysis to release active metabolites that exert their effects on target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Thiadiazole Derivatives
  • 5-tert-butylcarbamate-3H-1,3,4-thiadiazole-2-thione (15): This analog replaces the ethyl-carbamate chain with a thione group at the 2-position. Spectral data (IR, NMR) confirm the thione’s presence, which may alter biological activity compared to the carbamate derivative .
  • Dimethyl 2-[(5-(tert-butoxycarbonyl)-2-thioxo-1,3,4-thiadiazol-3-yl)methyl] succinate (16) :
    Incorporates a succinate ester, increasing polarity and aqueous solubility. The ester linkage, however, may reduce metabolic stability compared to the carbamate .
Benzimidazolone Derivatives
  • tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate: Replaces the thiadiazole with a benzimidazolone ring. LCMS data ([M-Boc+H]+ = 212) confirm a lower molecular weight than the thiadiazole analog .

Substituent Variations

Halogenated Derivatives
  • 3-[2-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethyl]-1-(4-iodophenyl)urea (40): Substitutes the tert-butyl group with chloro and iodophenyl moieties.
Fluorinated Derivatives
  • tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate: Features fluorinated chromenone and pyrazolopyrimidine groups. Fluorine atoms improve metabolic stability and membrane permeability, as evidenced by its mass (m/z 615.7) and melting point (163–166°C) .

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound 1,3,4-Thiadiazole 5-tert-butyl, 2-ethyl-carbamate ~340 (estimated) High hydrophobicity, steric bulk
5-tert-butylcarbamate-3H-1,3,4-thiadiazole-2-thione 1,3,4-Thiadiazole 5-tert-butyl, 2-thione ~260 Electrophilic reactivity
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone 5-chloro, 2-ethyl-carbamate ~313 Electron-withdrawing chloro substituent
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Benzamide, piperidinyl-thioethyl ~400–450 Acetylcholinesterase inhibition

Q & A

Q. Q1. What synthetic strategies are recommended for preparing tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate?

Methodological Answer: A common approach involves coupling tert-butyl carbamate precursors with thiadiazole intermediates. For example:

  • Step 1: Synthesize 5-tert-butyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: React the thiadiazole amine with a tert-butyl-protected ethyl carbamate using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or THF .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Key Considerations:

  • Monitor reaction progress using TLC (Rf ~0.5 in 9:1 CH2Cl2/MeOH) to avoid over-alkylation .
  • Use inert atmosphere (N2/Ar) to prevent hydrolysis of the carbamate group.

Q. Q2. How should researchers characterize this compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for tert-butyl carbamates) .
  • Chemical Stability: Test solubility in common solvents (e.g., DMSO, EtOAc) and monitor degradation via 1H NMR over 24–72 hours. Thiadiazole rings are generally stable in acidic/basic media but may degrade under strong oxidants .
  • Storage: Store at –20°C under nitrogen in amber vials to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of the thiadiazole-carbamate system in catalytic reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-31G(d) level. Focus on the thiadiazole’s electron-deficient nature and carbamate’s steric effects .
  • Reactivity Hotspots: Identify nucleophilic sites (e.g., thiadiazole sulfur) and electrophilic regions (carbamate carbonyl) using electrostatic potential maps .
  • Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Case Study:
A 2023 study modeled tert-butyl carbamate derivatives in Suzuki-Miyaura couplings, revealing that steric bulk from tert-butyl groups reduces cross-coupling efficiency by ~30% .

Q. Q4. What analytical techniques resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solubility Profiling: Use a shake-flask method with UV-Vis quantification (λmax ~270 nm). Common solvents:

    SolventSolubility (mg/mL)Temperature (°C)Source
    DMSO>5025
    Water<0.125
    Ethanol12.325
  • Contradiction Resolution: Discrepancies may arise from polymorphic forms. Use XRPD to identify crystalline vs. amorphous phases .

Q. Q5. How do steric and electronic effects of the tert-butyl group influence biological activity in drug discovery?

Methodological Answer:

  • Steric Effects: The tert-butyl group on the thiadiazole enhances metabolic stability by shielding labile bonds from enzymatic cleavage (e.g., cytochrome P450) .
  • Electronic Effects: Electron-withdrawing thiadiazole reduces carbamate’s electrophilicity, decreasing off-target reactivity in cellular assays .
  • Case Study: In a 2024 study, replacing tert-butyl with smaller alkyl groups reduced target binding affinity by 40% in kinase inhibition assays .

Q. Q6. What strategies mitigate hazards during large-scale synthesis (>10 g)?

Methodological Answer:

  • Engineering Controls: Use closed-system reactors with scrubbers to handle volatile byproducts (e.g., HCl gas from carbamate deprotection) .
  • Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods for solvent handling .
  • Waste Management: Neutralize acidic/basic waste with NaHCO3 or citric acid before disposal .

Q. Q7. How can researchers validate the compound’s role in molecular assemblies (e.g., cocrystals)?

Methodological Answer:

  • Cocrystal Screening: Use solvent-drop grinding with coformers (e.g., carboxylic acids) and analyze via SC-XRD to identify hydrogen bonds between the carbamate carbonyl and thiadiazole N-atoms .
  • Thermal Analysis: DSC can detect cocrystal formation through distinct melting endotherms (e.g., ~180°C for a succinic acid cocrystal vs. 160°C for the pure compound) .

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